Methyl 1-cyanospiro[2.4]heptane-1-carboxylate
Overview
Description
Methyl 1-cyanospiro[2.4]heptane-1-carboxylate is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a two-membered ring, with a cyano group and a carboxylate ester group attached to the spiro center .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyanospiro[2.4]heptane-1-carboxylate typically involves the reaction of a suitable precursor with a cyano group and a carboxylate ester group under specific conditions. One common method involves the reaction of a spirocyclic ketone with a cyanide source and a methyl ester in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) or potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyanospiro[2.4]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with ketone or aldehyde functional groups.
Reduction: Amino derivatives with primary or secondary amine groups.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 1-cyanospiro[2.4]heptane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-cyanospiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and carboxylate ester group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate enzymatic activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyanospiro[2.5]octane-1-carboxylate: Similar structure with an eight-membered ring.
Methyl 1-cyanospiro[2.3]hexane-1-carboxylate: Similar structure with a six-membered ring.
Ethyl 1-cyanospiro[2.4]heptane-1-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 1-cyanospiro[2.4]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 2-cyanospiro[2.4]heptane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-8(12)10(7-11)6-9(10)4-2-3-5-9/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMQGUQBDIIIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC12CCCC2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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